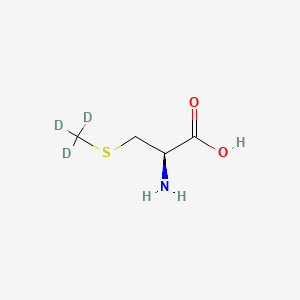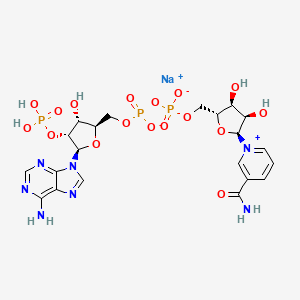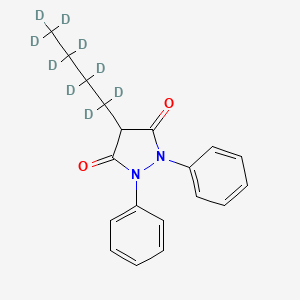
Alfuzosin-d3 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alfuzosin-d3 Hydrochloride is a deuterated form of Alfuzosin Hydrochloride, which is an alpha-1 adrenergic antagonist. It is primarily used in the treatment of benign prostatic hyperplasia (BPH), a condition characterized by the enlargement of the prostate gland, leading to urinary difficulties in men . The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of Alfuzosin due to its stable isotopic labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Alfuzosin-d3 Hydrochloride involves multiple steps, starting from veratraldehyde. The nitration of veratraldehyde produces 6-nitroveratraldehyde, which is then oxidized to the corresponding acid. This acid undergoes halogenation with thionyl chloride, followed by amide formation with ammonia to yield 4,5-dimethoxy-2-nitrobenzamide. The nitro group is then reduced to form 2-amino-4,5-dimethoxybenzamide, which reacts with urea to produce 6,7-dimethoxyquinazoline-2,4-dione. This compound is further reacted with appropriate reagents to introduce the deuterium atoms and form this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the same chemical reactions but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions
Alfuzosin-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinazoline derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, dichloromethane, toluene.
Major Products
The major products formed from these reactions include various quinazoline derivatives and substituted benzamides, which are intermediates in the synthesis of this compound .
Aplicaciones Científicas De Investigación
Alfuzosin-d3 Hydrochloride is widely used in scientific research for:
Pharmacokinetic Studies: The deuterated form helps in tracing the metabolic pathways and understanding the drug’s absorption, distribution, metabolism, and excretion.
Biological Research: Used to study the effects of alpha-1 adrenergic antagonists on prostate and bladder tissues.
Medical Research: Investigates the therapeutic potential and side effects of Alfuzosin in treating BPH and other related conditions.
Industrial Applications: Employed in the development of new pharmaceutical formulations and drug delivery systems.
Mecanismo De Acción
Alfuzosin-d3 Hydrochloride works by selectively inhibiting alpha-1 adrenergic receptors in the lower urinary tract. This inhibition causes smooth muscle relaxation in the bladder neck and prostate, improving urine flow and reducing BPH symptoms. The compound also reduces the vasoconstrictor effect of catecholamines, leading to peripheral vasodilation .
Comparación Con Compuestos Similares
Similar Compounds
Tamsulosin: Another alpha-1 adrenergic antagonist used for BPH treatment.
Doxazosin: Used for both BPH and hypertension.
Terazosin: Similar to Doxazosin, used for BPH and hypertension.
Uniqueness
Alfuzosin-d3 Hydrochloride is unique due to its deuterated form, which provides enhanced stability and allows for detailed pharmacokinetic studies. Unlike other alpha-1 adrenergic antagonists, Alfuzosin has a lower incidence of retrograde ejaculation, making it a preferred choice for many patients .
Propiedades
IUPAC Name |
N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-(trideuteriomethyl)amino]propyl]oxolane-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O4.ClH/c1-24(8-5-7-21-18(25)14-6-4-9-28-14)19-22-13-11-16(27-3)15(26-2)10-12(13)17(20)23-19;/h10-11,14H,4-9H2,1-3H3,(H,21,25)(H2,20,22,23);1H/i1D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNKWDJILNVLGX-NIIDSAIPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCNC(=O)C1CCCO1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCCNC(=O)C1CCCO1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClN5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-1,2,3,4-tetrachlorodibenzo[b,d]furan](/img/structure/B562334.png)











